molecular formula C27H19Cl3N4O B11516382 (4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11516382
M. Wt: 521.8 g/mol
InChI Key: QZAOCQBXQMPBNN-WYMPLXKRSA-N
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Description

The compound (4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple aromatic rings and halogen substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives, 2,4-dichlorobenzyl compounds, and pyrazole derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining the 3-chlorophenyl and 2,4-dichlorobenzyl derivatives with pyrazole intermediates.

    Cyclization: Formation of the pyrazolone ring through intramolecular cyclization.

    Halogenation: Introduction of chlorine atoms at specific positions on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the pyrazolone ring to its oxidized form.

    Reduction: Reduction of the double bonds or halogen substituents.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolone derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, dyes, or materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of multiple aromatic rings, halogen substituents, and the pyrazolone core

Properties

Molecular Formula

C27H19Cl3N4O

Molecular Weight

521.8 g/mol

IUPAC Name

(4E)-2-(3-chlorophenyl)-4-[[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C27H19Cl3N4O/c1-17-24(27(35)34(31-17)23-9-5-8-21(28)13-23)12-20-16-33(15-19-10-11-22(29)14-25(19)30)32-26(20)18-6-3-2-4-7-18/h2-14,16H,15H2,1H3/b24-12+

InChI Key

QZAOCQBXQMPBNN-WYMPLXKRSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)C5=CC(=CC=C5)Cl

Origin of Product

United States

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